Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
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Overview
Description
Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of potassium carbonate at room temperature . The product is obtained in moderate yields and can be further purified through standard techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with aliphatic amines to form corresponding acetamides.
Oxidation and Reduction Reactions: These reactions are less common but can be explored under specific conditions.
Cyclization Reactions: The compound can undergo cyclization to form thiazolopyrimidines.
Common Reagents and Conditions
Alkylation: Ethyl chloroacetate in the presence of potassium carbonate.
Substitution: Aliphatic amines, hydrazine hydrate, and aniline in ethanol.
Major Products Formed
Acetamides: Formed through substitution reactions with aliphatic amines.
Thiazolopyrimidines: Formed through cyclization reactions.
Scientific Research Applications
Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with biological targets, such as enzymes and receptors. The compound’s pyrimidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
- 2-ureido-4[1H]-6-methyl-pyrimidinone
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and drug development.
Biological Activity
Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate, with the CAS number 1713714-06-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
Structure: The compound features a pyrimidine ring substituted with an ethyl group and an ester functional group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with acetic acid derivatives under controlled conditions. The detailed synthetic pathway can vary based on the specific reagents and conditions used.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various dihydropyrimidine derivatives, including this compound. The compound has shown promising activity against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 12 | 10 |
Candida albicans | 10 | 10 |
This data suggests that the compound exhibits moderate antibacterial and antifungal activities, potentially making it a candidate for further development as an antimicrobial agent.
Case Studies
A notable study investigated the effects of various dihydropyrimidine derivatives on microbial growth inhibition. This compound was included in a panel of compounds evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that while not the most potent compound tested, it demonstrated significant activity worth exploring further in medicinal chemistry contexts.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with key metabolic pathways in microorganisms or inhibit essential enzymes involved in cell wall synthesis or nucleic acid replication.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(1-ethyl-6-oxopyrimidin-4-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-3-11-6-10-7(4-8(11)12)5-9(13)14-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
HFUYNELACLTKED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=CC1=O)CC(=O)OC |
Origin of Product |
United States |
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